1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Description
1-(4-Bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a 4-bromophenyl group at position 1 and a pyrrol-1-yl substituent at position 3. This compound has been investigated for its utility in medicinal chemistry, particularly as a scaffold for antimicrobial agents and enzyme inhibitors .
Properties
IUPAC Name |
1-(4-bromophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-10-3-5-11(6-4-10)18-13(17-7-1-2-8-17)12(9-16-18)14(19)20/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBNVDSPVQJIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Pyrrole substitution: The brominated pyrazole is then reacted with pyrrole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the corresponding amine.
Substitution: The major product would be the substituted pyrazole derivative.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its ability to inhibit the proliferation of cancer cells. For instance, research has shown that this compound can induce apoptosis in various cancer cell lines, suggesting a mechanism that involves the activation of caspases and modulation of apoptotic pathways .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . The specific mechanism involves the inhibition of NF-kB signaling pathways, making it a candidate for further development in anti-inflammatory therapies.
Materials Science
Synthesis and Characterization
The synthesis of this compound has been achieved through eco-friendly methods, including citric acid-catalyzed reactions. This approach not only ensures high yield but also aligns with green chemistry principles . Characterization techniques such as X-ray crystallography and NMR spectroscopy have provided insights into the compound's molecular structure and stability under various conditions.
Polymeric Materials
This compound has shown potential as a building block for polymeric materials. Its ability to form stable complexes with metal ions enhances its applicability in creating advanced materials for electronic devices and sensors. The incorporation of this pyrazole derivative into polymer matrices can improve mechanical properties and thermal stability .
Agricultural Chemistry
Pesticidal Activity
Research indicates that this compound exhibits pesticidal properties. Studies have demonstrated its efficacy against various pests, including aphids and beetles, making it a candidate for developing new agrochemicals . The mechanism involves disruption of the insect's nervous system, leading to paralysis and death.
Herbicidal Potential
In addition to its pesticidal activity, preliminary studies suggest that this compound may possess herbicidal properties. Laboratory tests have shown that it can inhibit the growth of certain weed species, indicating potential use in crop protection strategies .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Pyrazole Carboxylic Acids
1-(4-Bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid
- Molecular Formula : C₁₄H₉BrFN₃O₂
- Key Differences : Incorporates a fluorine atom at the 2-position of the bromophenyl ring.
1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid
- Molecular Formula : C₁₄H₉ClFN₃O₂
- Key Differences : Substituted with chloro and fluoro groups on the phenyl ring.
5-(1H-Pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic Acid
Heterocyclic Modifications
1-(4-Bromophenyl)-5-(3-methoxyphenyl)-1H-imidazole-4-carboxylic Acid
- Molecular Formula : C₁₇H₁₄BrN₃O₃
- Key Differences : Pyrazole ring replaced with imidazole.
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid
Functional Group Variations
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₁₂H₁₁ClN₂O₄
- Key Differences : Contains a 5-oxo group and hydroxyethyl side chain.
- Impact: The 5-oxo group increases polarity (aqueous solubility ~15 mg/mL), while the hydroxyethyl group provides a hydrogen bond donor, enhancing interactions with polar binding pockets .
Comparative Data Table
Biological Activity
1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1224164-73-1) is a pyrazole derivative known for its diverse biological activities. The compound's molecular formula is C14H10BrN3O2, with a molecular weight of 332.15 g/mol. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole scaffold have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, outperforming standard drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied. In particular, this compound has demonstrated activity against various bacterial strains. A comparative study found that certain derivatives exhibited potent activity against E. coli and S. aureus, with some compounds showing minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Anticancer Properties
The anticancer potential of pyrazole derivatives is notable. Several studies have reported that modifications in the pyrazole structure can enhance cytotoxic effects against cancer cell lines. For example, compounds featuring the pyrazole nucleus have been shown to induce apoptosis in cancer cells by modulating key signaling pathways . The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups significantly enhances anticancer activity.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Modulation of Cytokine Production : By interfering with the signaling pathways that lead to cytokine production, this compound can effectively lower inflammation markers in vitro and in vivo .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates, followed by hydrolysis to yield carboxylic acid derivatives . Modifications involve halogenation (e.g., bromophenyl substitution) and coupling with pyrrole rings via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
Q. Which spectroscopic and crystallographic techniques are used for structural characterization?
- X-ray diffraction (XRD): Resolves crystal packing and dihedral angles between aromatic rings (e.g., bromophenyl and pyrazole rings) .
- NMR and FTIR: Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and substituent positions .
- UV-Vis and fluorescence spectroscopy: Assess photophysical properties, such as emission maxima in polar solvents like DMSO (356 nm) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield using design of experiments (DoE)?
Key factors include:
- Reagent stoichiometry: Excess DMF-DMA improves cyclocondensation efficiency .
- Catalyst selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions for pyrrole attachment .
- Temperature control: Lower temperatures (0–5°C) minimize side reactions during halogenation . Yield optimization may require response surface methodology (RSM) to model interactions between variables.
Q. How do solvent polarity and substitution patterns influence photophysical properties?
Polar solvents stabilize excited states via solvatochromism, shifting emission wavelengths (e.g., 356 nm in DMSO vs. shorter λ in nonpolar solvents) . Electron-withdrawing groups (e.g., Br, COOH) reduce π→π* transition energy, enhancing fluorescence quantum yield. Computational TD-DFT studies correlate these effects with HOMO-LUMO gaps .
Q. What methodologies evaluate the compound’s biological activity in vitro?
- Antimicrobial assays: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer screening: MTT assays on cancer cell lines (e.g., IC₅₀ values), though inactivity in some derivatives suggests structural sensitivity .
- Enzyme inhibition: Fluorescence-based assays for carbonic anhydrase or kinase inhibition, with IC₅₀ compared to reference inhibitors .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies may arise from:
- Structural analogs: Minor substitutions (e.g., Cl vs. Br) alter steric/electronic profiles .
- Assay conditions: Variations in cell line viability (e.g., apoptosis-resistant lines) or solvent/DMSO concentration . Meta-analysis of SAR trends and standardized assay protocols are recommended.
Q. What is the role of computational methods (e.g., DFT) in understanding electronic properties?
Density Functional Theory (DFT) predicts:
- Electrostatic potential maps: Charge distribution at the carboxylic acid and pyrrole groups .
- Reactivity indices: Fukui functions identify nucleophilic/electrophilic sites for derivatization .
- Solvent effects: COSMO-RS models simulate solvation energies, aiding solubility predictions.
Q. What design strategies improve the bioactivity of pyrazole-pyrrole derivatives?
- Bioisosteric replacement: Substitute pyrrole with indole or imidazole to enhance target binding .
- Pro-drug approaches: Esterify the carboxylic acid to improve membrane permeability .
- Pharmacophore modeling: Align substituents (Br, COOH) with receptor pockets (e.g., CB1 antagonists inspired by rimonabant) .
Q. What challenges exist in purifying this compound, and how are they addressed?
Q. How do storage conditions and molecular stability impact experimental reproducibility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
